2-Diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide 2-Diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 143668-57-9
VCID: VC0190136
InChI: InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C52H42N2O2P2
Molecular Weight: 788.8 g/mol

2-Diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide

CAS No.: 143668-57-9

Main Products

VCID: VC0190136

Molecular Formula: C52H42N2O2P2

Molecular Weight: 788.8 g/mol

2-Diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide - 143668-57-9

CAS No. 143668-57-9
Product Name 2-Diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Molecular Formula C52H42N2O2P2
Molecular Weight 788.8 g/mol
IUPAC Name 2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Standard InChI InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m0/s1
Standard InChIKey GAVLUHWIRDNCEW-WLTNIFSVSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Synonyms N,N/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[2-(diphenylphosphino)-BenzaMide
PubChem Compound 11061733
Last Modified Nov 11 2021
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